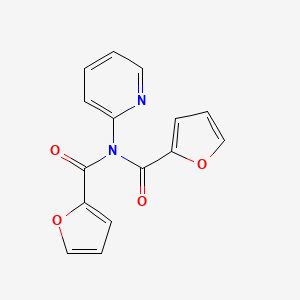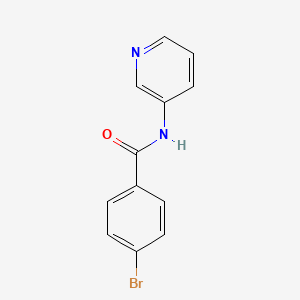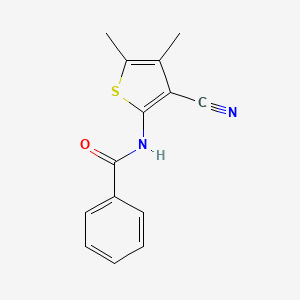![molecular formula C18H24N4O2 B5380952 N,N-dimethyl-2-{4-[(4-phenyl-1H-imidazol-5-yl)carbonyl]-2-morpholinyl}ethanamine](/img/structure/B5380952.png)
N,N-dimethyl-2-{4-[(4-phenyl-1H-imidazol-5-yl)carbonyl]-2-morpholinyl}ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-dimethyl-2-{4-[(4-phenyl-1H-imidazol-5-yl)carbonyl]-2-morpholinyl}ethanamine, also known as DMPI, is a chemical compound that has gained a lot of attention in recent years due to its potential applications in scientific research. DMPI is a selective inhibitor of protein kinase C epsilon (PKCε), which is an enzyme that plays a crucial role in various cellular signaling pathways.
Mecanismo De Acción
N,N-dimethyl-2-{4-[(4-phenyl-1H-imidazol-5-yl)carbonyl]-2-morpholinyl}ethanamine selectively inhibits the activity of PKCε by binding to its regulatory domain. PKCε is involved in various cellular signaling pathways, including cell proliferation, differentiation, and survival. By inhibiting PKCε, N,N-dimethyl-2-{4-[(4-phenyl-1H-imidazol-5-yl)carbonyl]-2-morpholinyl}ethanamine can modulate these cellular processes, leading to potential therapeutic benefits.
Biochemical and Physiological Effects:
N,N-dimethyl-2-{4-[(4-phenyl-1H-imidazol-5-yl)carbonyl]-2-morpholinyl}ethanamine has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that N,N-dimethyl-2-{4-[(4-phenyl-1H-imidazol-5-yl)carbonyl]-2-morpholinyl}ethanamine inhibits the proliferation of various cancer cell lines, including breast, prostate, and colon cancer. N,N-dimethyl-2-{4-[(4-phenyl-1H-imidazol-5-yl)carbonyl]-2-morpholinyl}ethanamine has also been shown to reduce the production of inflammatory cytokines in macrophages, suggesting potential anti-inflammatory effects. In vivo studies have demonstrated that N,N-dimethyl-2-{4-[(4-phenyl-1H-imidazol-5-yl)carbonyl]-2-morpholinyl}ethanamine can reduce blood glucose levels and improve insulin sensitivity in diabetic animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N,N-dimethyl-2-{4-[(4-phenyl-1H-imidazol-5-yl)carbonyl]-2-morpholinyl}ethanamine has several advantages for lab experiments. It is a selective inhibitor of PKCε, which allows for the specific modulation of PKCε-dependent signaling pathways. N,N-dimethyl-2-{4-[(4-phenyl-1H-imidazol-5-yl)carbonyl]-2-morpholinyl}ethanamine is also readily available for large-scale production, making it a cost-effective tool for scientific research. However, N,N-dimethyl-2-{4-[(4-phenyl-1H-imidazol-5-yl)carbonyl]-2-morpholinyl}ethanamine has some limitations. It has poor solubility in water, which can limit its use in some experimental settings. Additionally, N,N-dimethyl-2-{4-[(4-phenyl-1H-imidazol-5-yl)carbonyl]-2-morpholinyl}ethanamine has not been extensively studied in humans, and its safety profile is not well established.
Direcciones Futuras
There are several future directions for the study of N,N-dimethyl-2-{4-[(4-phenyl-1H-imidazol-5-yl)carbonyl]-2-morpholinyl}ethanamine. One potential direction is the investigation of the effects of N,N-dimethyl-2-{4-[(4-phenyl-1H-imidazol-5-yl)carbonyl]-2-morpholinyl}ethanamine on synaptic plasticity and memory in the brain. Another potential direction is the development of N,N-dimethyl-2-{4-[(4-phenyl-1H-imidazol-5-yl)carbonyl]-2-morpholinyl}ethanamine as a therapeutic agent for the treatment of cancer, cardiovascular diseases, and diabetes. Additionally, further studies are needed to establish the safety profile of N,N-dimethyl-2-{4-[(4-phenyl-1H-imidazol-5-yl)carbonyl]-2-morpholinyl}ethanamine in humans and to identify potential drug interactions.
Métodos De Síntesis
The synthesis of N,N-dimethyl-2-{4-[(4-phenyl-1H-imidazol-5-yl)carbonyl]-2-morpholinyl}ethanamine involves the reaction of N,N-dimethyl-2-aminoethanol with 4-[(4-phenyl-1H-imidazol-5-yl)carbonyl]-2-morpholinyl chloride in the presence of a base. The reaction yields N,N-dimethyl-2-{4-[(4-phenyl-1H-imidazol-5-yl)carbonyl]-2-morpholinyl}ethanamine as a white solid with a purity of over 98%. The synthesis method has been optimized for large-scale production, making N,N-dimethyl-2-{4-[(4-phenyl-1H-imidazol-5-yl)carbonyl]-2-morpholinyl}ethanamine readily available for scientific research.
Aplicaciones Científicas De Investigación
N,N-dimethyl-2-{4-[(4-phenyl-1H-imidazol-5-yl)carbonyl]-2-morpholinyl}ethanamine has been shown to have potential applications in various fields of scientific research. It has been used to study the role of PKCε in various cellular signaling pathways, including cancer, cardiovascular diseases, and diabetes. N,N-dimethyl-2-{4-[(4-phenyl-1H-imidazol-5-yl)carbonyl]-2-morpholinyl}ethanamine has also been used to investigate the effects of PKCε inhibition on the regulation of ion channels, neurotransmitter release, and synaptic plasticity in the brain. Furthermore, N,N-dimethyl-2-{4-[(4-phenyl-1H-imidazol-5-yl)carbonyl]-2-morpholinyl}ethanamine has been used to study the role of PKCε in the regulation of insulin secretion and glucose metabolism.
Propiedades
IUPAC Name |
[2-[2-(dimethylamino)ethyl]morpholin-4-yl]-(4-phenyl-1H-imidazol-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O2/c1-21(2)9-8-15-12-22(10-11-24-15)18(23)17-16(19-13-20-17)14-6-4-3-5-7-14/h3-7,13,15H,8-12H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQQIZHRATOVQQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC1CN(CCO1)C(=O)C2=C(N=CN2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4,5-diethyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-ethoxyphenyl)acetamide](/img/structure/B5380871.png)

![N-{(3S)-1-[2-(ethoxymethyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-yl]pyrrolidin-3-yl}acetamide](/img/structure/B5380883.png)

![2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-1,3,4-thiadiazol-2-ylacetamide](/img/structure/B5380892.png)
![9-[2-(4-morpholinyl)ethyl]-2-(1-naphthyl)-9H-imidazo[1,2-a]benzimidazole dihydrobromide](/img/structure/B5380899.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylthiophene-2-carboxamide](/img/structure/B5380901.png)
![7-acetyl-6-(2-butoxyphenyl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5380910.png)



![4-[4-(3,3,3-trifluoropropyl)-2-pyrimidinyl]-1,8-dioxa-4,11-diazaspiro[5.6]dodecane dihydrochloride](/img/structure/B5380926.png)
![N-(3,5-dimethylphenyl)-2-[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]acetamide](/img/structure/B5380981.png)
![N-(3-chlorobenzyl)-N,1-dimethyl-6-(3-pyridinyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5380988.png)